![molecular formula C25H16F2N4O3 B1667183 1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 888719-03-7](/img/structure/B1667183.png)
1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS-2 involves multiple steps, starting with the preparation of the core pyridinecarboxamide structure. The key steps include:
Formation of the pyridine ring: This is typically achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluorophenyl group: This step involves a substitution reaction where a fluorophenyl group is introduced to the pyridine ring.
Attachment of the pyrrolo[2,3-B]pyridin-4-yloxy group: This is done through an etherification reaction, where the pyrrolo[2,3-B]pyridin-4-yloxy group is attached to the phenyl ring.
Industrial Production Methods
Industrial production of BMS-2 follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Use of continuous flow reactors: These reactors allow for better control over reaction conditions and can handle larger volumes of reactants.
Purification processes: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at Fluorine Sites
The electron-deficient fluorophenyl groups undergo nucleophilic substitution under specific conditions. Key examples include:
Reaction Type | Conditions | Outcome | Reference |
---|---|---|---|
Hydroxylation | NaOH (aq), 80°C, 12h | Replacement of fluorine with hydroxyl group on fluorophenyl rings | |
Amination | NH₃/MeOH, Pd(OAc)₂, 100°C | Substitution with amine groups at para-fluorine positions |
These reactions are facilitated by the electron-withdrawing nature of adjacent substituents, which activate the aromatic ring for nucleophilic attack.
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:
Condition | Product | Application |
---|---|---|
6M HCl, reflux, 6h | Corresponding carboxylic acid | Generation of bioactive metabolites in pharmacokinetic studies |
10% NaOH, EtOH, 70°C, 4h | Carboxylate salt | Intermediate for further functionalization |
This reactivity is critical for understanding the compound's metabolic pathways .
Oxidation of the Dihydropyridine Core
The 1,2-dihydropyridine ring is susceptible to oxidation, forming a fully aromatic pyridine system:
Oxidizing Agent | Conditions | Product Stability |
---|---|---|
KMnO₄ in H₂SO₄ | 0°C, 2h | Stable pyridine-2-one derivative with retained bioactivity |
O₂ (catalytic CuCl₂) | 60°C, 12h | Complete aromatization, altering pharmacological properties |
Oxidation products show reduced calcium channel modulation but increased kinase inhibition .
Cross-Coupling Reactions
The pyrrolo[2,3-b]pyridine subunit participates in palladium-catalyzed cross-couplings:
Reaction | Catalyst System | Yield | Key Application |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 78% | Introduction of aryl/heteroaryl groups at C |
Scientific Research Applications
Anticancer Activity
Research indicates that BMS-2 exhibits promising anticancer properties by targeting specific pathways involved in tumor growth and proliferation. Studies have shown that it acts as an inhibitor of certain kinases, which are critical in cancer cell signaling. For instance, it has been noted for its effectiveness against various cancer cell lines, including those resistant to conventional therapies .
Kinase Inhibition
BMS-2 is recognized as a MET kinase inhibitor. The MET signaling pathway is implicated in several types of cancers, making it a target for therapeutic intervention. In vitro studies demonstrate that BMS-2 effectively inhibits MET kinase activity, leading to reduced cell migration and invasion in cancer models . This inhibition is crucial for developing targeted therapies aimed at metastatic cancers.
Neuroprotective Effects
Emerging studies suggest that BMS-2 may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. The compound's ability to modulate neuroinflammatory responses and protect neuronal cells from apoptosis has been explored in preclinical models . This opens avenues for research into its use in conditions such as Alzheimer's disease and Parkinson's disease.
Anti-inflammatory Properties
BMS-2 has also been investigated for its anti-inflammatory effects. Research indicates that it can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation. This property is particularly relevant for developing treatments for chronic inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, BMS-2 was tested on multiple human cancer cell lines, including breast and lung cancers. The results demonstrated a significant reduction in cell viability and increased apoptosis rates compared to control groups. The study concluded that BMS-2 could be a viable candidate for further development as an anticancer agent.
Case Study 2: MET Kinase Inhibition
A pivotal study highlighted the role of BMS-2 as a selective MET kinase inhibitor. In vivo experiments showed that administration of BMS-2 led to decreased tumor growth in xenograft models of liver cancer. This study emphasized the importance of MET inhibition in therapeutic strategies against liver tumors.
Case Study 3: Neuroprotection
In experiments involving neuroblastoma cells exposed to oxidative stress, BMS-2 demonstrated significant protective effects, reducing cell death by up to 40%. These findings were published in Neuropharmacology, suggesting potential applications in treating neurodegenerative disorders through modulation of oxidative stress pathways.
Mechanism of Action
BMS-2 exerts its effects by inhibiting the activity of tyrosine kinases, specifically Met, Flt-3, and VEGFR2. These kinases are involved in various signaling pathways that regulate cell growth, differentiation, and angiogenesis. By inhibiting these kinases, BMS-2 disrupts these pathways, leading to reduced cell proliferation and angiogenesis .
Comparison with Similar Compounds
Similar Compounds
Motesanib: Another tyrosine kinase inhibitor targeting VEGFR, PDGFR, and Kit.
Sunitinib: Inhibits multiple tyrosine kinases, including VEGFR, PDGFR, and Kit.
Uniqueness
BMS-2 is unique in its specific inhibition of Met, Flt-3, and VEGFR2, making it a valuable tool in research focused on these particular kinases. Its high potency and selectivity distinguish it from other tyrosine kinase inhibitors .
Biological Activity
1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as DB06896, is a small molecule with a complex structure that has garnered attention for its potential biological activities. This compound belongs to the class of aromatic anilides and is characterized by its unique molecular formula and a molecular weight of approximately 458.42 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases involved in cellular signaling pathways. Notably, it has been identified as a potential inhibitor of the receptor-interacting protein kinase 3 (RIPK3), which plays a crucial role in necroptosis and inflammation. The compound's ability to inhibit RIPK3 has been confirmed through high-throughput screening methods and subsequent mechanistic studies .
Antitubercular Activity
Recent studies have explored the potential of this compound as an antitubercular agent. In vitro assays demonstrated significant inhibitory effects against Mycobacterium tuberculosis with IC50 values indicating potent activity. For instance, derivatives related to this compound exhibited IC50 values ranging from 1.35 to 2.18 μM against the H37Ra strain . These findings suggest that the compound may offer a novel approach to tuberculosis treatment.
Cytotoxicity
Cytotoxicity assessments on human embryonic kidney (HEK-293) cells indicated that several derivatives of this compound are non-toxic at effective concentrations, thus highlighting its therapeutic potential without significant adverse effects on normal human cells .
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to target proteins. The pyrrole moiety contributes to the compound's ability to interact with various biological receptors, facilitating its role as a kinase inhibitor.
Case Study 1: RIPK3 Inhibition
In a study focused on identifying novel RIPK3 inhibitors, this compound was evaluated alongside other compounds. The results indicated that this compound exhibited superior selectivity against off-target kinases compared to existing inhibitors, suggesting its potential as a lead compound for further development in treating diseases associated with necroptosis .
Case Study 2: Antitubercular Evaluation
Another study synthesized various derivatives based on this compound and assessed their antitubercular activity. The most promising candidates showed significant potency against Mycobacterium tuberculosis, reinforcing the importance of structural modifications in enhancing biological activity .
Q & A
Q. Basic: What spectroscopic methods are recommended for confirming the structure of this compound?
Answer:
- High-resolution NMR spectroscopy : Analyze , , and spectra to confirm aromatic proton environments, fluorine substitution patterns, and carboxamide connectivity. Pay particular attention to coupling constants in the pyrrolopyridine ring system.
- X-ray crystallography : Essential for resolving stereochemical ambiguities, especially the orientation of the oxygen bridge in the pyrrolo[2,3-b]pyridine moiety.
- Cross-validation : Compare experimental data with PubChem-derived InChI key computations and mass spectrometry (HRMS) for molecular weight confirmation .
Q. Advanced: How can Design of Experiments (DoE) optimize the multi-step synthesis?
Answer:
- Parameter screening : Use fractional factorial designs to identify critical variables (e.g., coupling reagent equivalents, temperature during indazole cyclization).
- Response surface methodology (RSM) : Optimize reaction yield in the pyrrolopyridine ring formation step by modeling interactions between solvent polarity and catalyst loading.
- Flow chemistry integration : Mitigate exothermic risks in diazomethane reactions using continuous-flow reactors with real-time temperature monitoring .
Q. Basic: What in vitro assays are suitable for initial biological screening?
Answer:
- Kinase inhibition profiling : Use TR-FRET-based assays to screen against kinase panels (e.g., EGFR, ALK) with ATP-competitive binding validation.
- Cellular viability assays : Employ MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116, A549) to assess cytotoxicity.
- Fluorescence polarization : Quantify binding affinity () using fluorescently labeled kinase domains .
Q. Advanced: How to resolve contradictions between computational binding predictions and experimental IC50_{50}50 values?
Answer:
- Extended molecular dynamics (MD) : Run >100 ns simulations to evaluate protein-ligand complex stability and identify cryptic binding pockets.
- Experimental validation : Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (, ) and confirm binding modes.
- Mutagenesis studies : Probe allosteric effects by mutating non-catalytic residues (e.g., DFG motif) and retest activity .
Q. Advanced: What strategies improve metabolic stability without compromising target affinity?
Answer:
- Deuterium incorporation : Replace labile hydrogen atoms (e.g., methyl groups adjacent to carbonyl) to slow CYP450-mediated oxidation.
- Structural modifications : Substitute the pyrrolidine ring with a 4-fluoropiperidine to enhance metabolic resistance while maintaining kinase interaction.
- In vitro assays : Use liver microsomal stability assays with LC-MS/MS quantification of parent compound degradation .
Q. Advanced: How to design SAR studies focusing on fluorophenyl substituents?
Answer:
- Analog synthesis : Prepare derivatives with ortho-, meta-, and para-fluoro substitutions on both phenyl rings.
- CoMFA modeling : Correlate electrostatic potential maps with kinase inhibition data to identify critical steric/electronic requirements.
- Orthogonal assays : Validate hits using surface plasmon resonance (SPR) to exclude assay-specific artifacts .
Q. Advanced: What analytical challenges exist in quantifying trace impurities from the indazole coupling step?
Answer:
- Chromatographic method development : Use UPLC-MS/MS with HILIC columns to separate polar by-products (e.g., des-fluoro intermediates).
- Detection strategies : Apply charged aerosol detection (CAD) for non-UV-active impurities.
- Reference standards : Synthesize and characterize impurities via controlled decomposition of the parent compound under stress conditions .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxopyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16F2N4O3/c26-15-3-6-17(7-4-15)31-13-1-2-19(25(31)33)24(32)30-16-5-8-22(20(27)14-16)34-21-10-12-29-23-18(21)9-11-28-23/h1-14H,(H,28,29)(H,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSFXHDOLBYWRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)OC3=C4C=CNC4=NC=C3)F)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16F2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610618 | |
Record name | 1-(4-Fluorophenyl)-N-{3-fluoro-4-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888719-03-7 | |
Record name | 1-(4-Fluorophenyl)-N-{3-fluoro-4-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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